4-Hydrazinothieno[2,3-d]pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 4-hydrazinopyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines involves reacting 2-methylthio-thieno[2.3-d]pyrimidin-4(3H)-ones with heterocyclic secondary amines, ethanolamine, and hydrazine to give derivatives with a basic substituent in position 2. These reactions can lead to the formation of various substituted phthalazinyl- and pyrazolyl-pyridothienopyrimidine derivatives through reactivity towards a variety of carbon electrophiles and active methylene reagents (Gaber et al., 2005).
Molecular Structure Analysis
Molecular structure analysis and characterization techniques, including IR, NMR, 2D NMR, and mass spectral data, play a crucial role in elucidating the structures of synthesized 4-hydrazinothieno[2,3-d]pyrimidine derivatives. These analyses confirm the molecular structures and the presence of the hydrazino group attached to the thienopyrimidine core (Al-Taisan et al., 2010).
Chemical Reactions and Properties
4-Hydrazinothieno[2,3-d]pyrimidine undergoes various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. These reactions include cyclization with formic acid to yield thieno[2.3-d]-1,2,4-triazolo[4.3-a]pyrimidine derivatives and reactions with hydrazonoyl halides to synthesize triazolino[4,3-a]pyrimidines, pyrazolo[3,4-d]pyridazines, and isoxazolo[3,4-d]pyridazines (Sauter & Deinhammer, 1974); (Abdelhamid & Al-Atoom, 2006).
Physical Properties Analysis
Physical properties such as crystal structure and molecular packing of 4-hydrazinothieno[2,3-d]pyrimidine derivatives can be determined through X-ray crystallography. These studies reveal the intermolecular interactions within the crystal lattice, providing insights into the compound's stability and reactivity (Altowyan et al., 2023).
Chemical Properties Analysis
The chemical properties of 4-hydrazinothieno[2,3-d]pyrimidine and its derivatives include reactivity towards electrophilic and nucleophilic agents, which is critical for the synthesis of various biologically active compounds. Electrophilic substitution reactions at the lactam nitrogen and cyclization reactions are among the key transformations utilized in the synthesis of novel derivatives with potential biological activities (Robba, Touzot, & El-Kashef, 1980).
Scientific Research Applications
Antimicrobial Activity : Derivatives of 4-Hydrazinothieno[2,3-d]pyrimidine have shown pronounced antimicrobial properties. For instance, specific compounds synthesized using this molecule exhibited notable antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).
Potential Antibacterial Agents : Syntheses of various novel derivatives of 4-Hydrazinothieno[2,3-d]pyrimidine, including triazolo and tetrazolo systems, have been reported for their potential use as antibacterial agents (Dave & Shah, 2002).
Chemical Synthesis and Structural Analysis : Studies have been conducted on the synthesis and molecular structure analysis of various derivatives, including thieno and furo derivatives. These derivatives are useful for understanding chemical equilibriums and investigating different molecular interactions (Sirakanyan et al., 2016).
Antifungal Activities : Certain derivatives of 4-Hydrazinothieno[2,3-d]pyrimidine have been synthesized and evaluated for their antifungal activities, showing promise in agricultural applications (Konno et al., 1989).
Anticancer Activity : Some derivatives, particularly 4-morpholinothieno[3,2-d]pyrimidine derivatives, have been synthesized and tested for their cytotoxic activities against various cancer cell lines, indicating their potential in cancer therapy (Song et al., 2014).
Synthesis of New Heterocyclic Compounds : The molecule has been used as a substrate for synthesizing new heterocyclic compounds with potential biological activities. These compounds include various derivatives with potential as xanthine oxidase inhibitors and other medicinal properties (Nagamatsu et al., 2007).
Safety And Hazards
properties
IUPAC Name |
thieno[2,3-d]pyrimidin-4-ylhydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-10-5-4-1-2-11-6(4)9-3-8-5/h1-3H,7H2,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZQIIZQFUXJNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353074 | |
Record name | 4-hydrazinothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazinothieno[2,3-d]pyrimidine | |
CAS RN |
14080-58-1 | |
Record name | 4-hydrazinothieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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